molecular formula C16H19N3O3S B3728822 2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol

2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol

Cat. No. B3728822
M. Wt: 333.4 g/mol
InChI Key: LWISCXURSQZTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as AMPTP and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol is not yet fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol has anti-tumor properties and can inhibit tumor growth. It has also been found to have potential therapeutic effects on cardiovascular diseases. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol in lab experiments is its potential anti-tumor properties. It can be used to study the mechanisms of tumor growth and angiogenesis. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for further research on 2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol. One direction is to study its potential use as a therapeutic agent for cardiovascular diseases. Another direction is to study its mechanism of action and its potential use in cancer treatment. Further studies are also needed to fully understand its biochemical and physiological effects.

Scientific Research Applications

2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol has been studied for its potential applications in various fields. It has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

4-amino-2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-4-11-9-12(21-2)5-6-13(11)22-7-8-23-16-18-14(17)10-15(20)19-16/h3,5-6,9-10H,1,4,7-8H2,2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISCXURSQZTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCSC2=NC(=CC(=O)N2)N)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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